

physical and chemical properties of 2,2-Dimethyl-N-pyridin-4-yl-propionamide

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Compound of Interest

Compound Name: 2,2-Dimethyl-N-pyridin-4-yl-propionamide

Cat. No.: B1297420

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An In-depth Technical Guide to 2,2-Dimethyl-N-pyridin-4-yl-propionamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethyl-N-pyridin-4-yl-propionamide, also known as N-(4-Pyridyl)pivalamide, is a chemical compound belonging to the class of N-arylamides. It features a pyridine ring connected to a pivaloyl group via an amide linkage. Pyridine derivatives are a significant class of heterocyclic compounds that are integral to numerous biologically active molecules and are common scaffolds in medicinal chemistry. This document provides a comprehensive overview of the known physical, chemical, and synthetic details of this compound, intended to support research and development activities.

Compound Identification and Core Properties

This section summarizes the key identifiers and physicochemical properties of **2,2-Dimethyl-N-pyridin-4-yl-propionamide**. The data has been compiled from various chemical suppliers and databases.

Table 1: Compound Identifiers

Identifier	Value
IUPAC Name	2,2-dimethyl-N-(pyridin-4-yl)propanamide[1]
CAS Number	70298-89-4[1]
Molecular Formula	C ₁₀ H ₁₄ N ₂ O[1]
Molecular Weight	178.24 g/mol [2]
InChI Key	JCMMVFHXRDNILC-UHFFFAOYSA-N[1]
SMILES	CC(C)(C)C(=O)NC1=CC=NC=C1[1]

Table 2: Physical and Chemical Properties

Property	Value	Source(s)
Appearance	White to light yellow crystalline powder/solid.	[3][4]
Melting Point	133-137 °C	[1][2][5][6]
Boiling Point	Experimental data not available.	
Solubility	Soluble in Methanol.	[4]
logP (Octanol/Water Partition Coefficient)	Experimental data not available.	
pKa	Experimental data not available.	

Spectral Data

The following represents the reported proton Nuclear Magnetic Resonance (¹H-NMR) spectral data.

- ¹H-NMR (300 MHz, CDCl₃): δ= 8.47 (d, J = 6.1 Hz, 2H), 7.79 (br s, 1H), 7.52 (d, J = 6.0 Hz, 2H), 1.32 (s, 9H).[3]

Experimental Protocols

Synthesis of 2,2-Dimethyl-N-pyridin-4-yl-propionamide[4]

This protocol describes a general procedure for the acylation of 4-aminopyridine.

Materials:

- 4-Aminopyridine
- Pivaloyl chloride (Note: A source document incorrectly lists pentanoyl chloride, but pivaloyl chloride is the correct reagent for the named product)
- Triethylamine
- Dichloromethane (DCM)
- Ethyl acetate
- Water
- Saturated sodium chloride solution (brine)
- Anhydrous sodium sulfate
- Silica gel for column chromatography
- Methanol

Procedure:

- Dissolve 4-Aminopyridine (2 g, 21.3 mmol) in dichloromethane (20 ml) in a suitable reaction flask.
- At room temperature, add pivaloyl chloride (equivalent to 25.6 mmol) dropwise to the solution.
- Sequentially, add triethylamine (8.9 ml, 63.9 mmol) dropwise to the reaction mixture.

- Stir the reaction mixture at room temperature for 15 hours.
- Quench the reaction by adding water to the flask.
- Transfer the mixture to a separatory funnel and extract the organic layer with ethyl acetate.
- Combine the organic layers and wash with a saturated sodium chloride solution (50 ml).
- Dry the organic layer over anhydrous sodium sulfate.
- Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

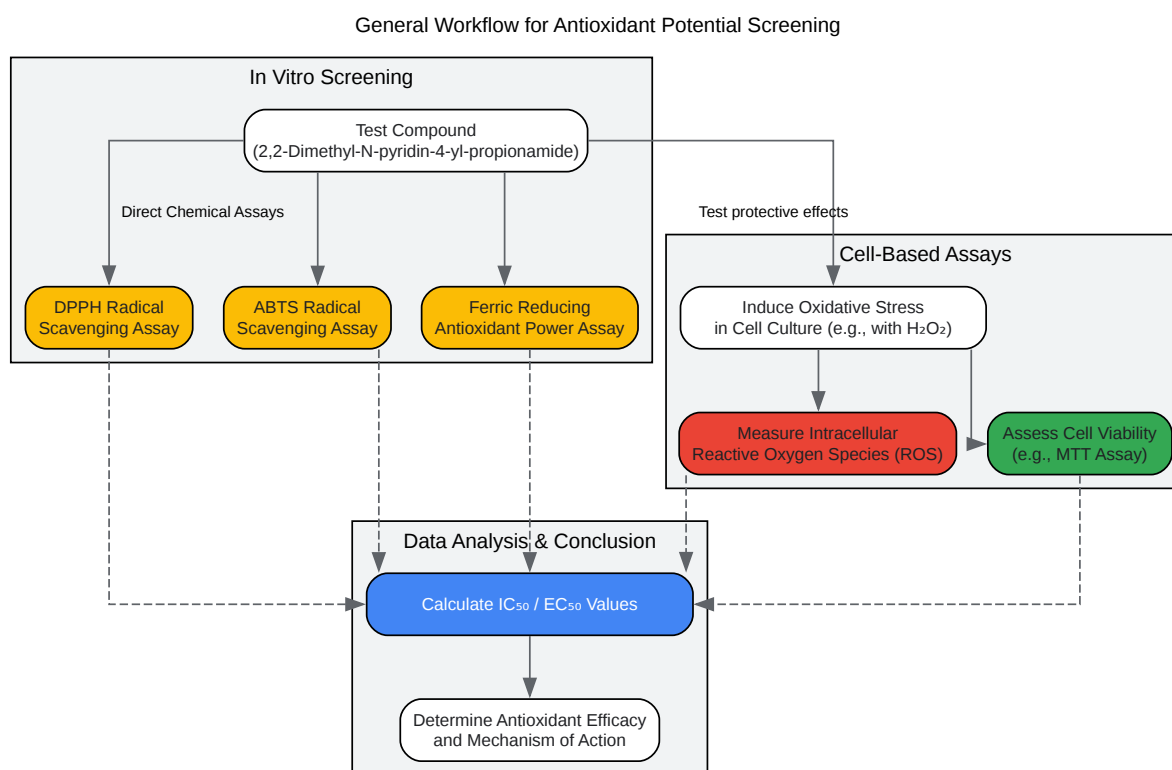
Purification:

- Purify the crude residue by silica gel column chromatography.
- Elute the column with a dichloromethane:methanol (20:1, v/v) solvent system.
- Collect the fractions containing the target product.
- Concentrate the collected fractions to afford the final product as a white solid (yields up to 95% have been reported).

Potential Biological Activity and Experimental Logic

While specific signaling pathways for **2,2-Dimethyl-N-pyridin-4-yl-propionamide** are not extensively documented in publicly available literature, a research publication has identified it as a "potential antioxidant".^[7] This suggests that the compound may be of interest in studies related to oxidative stress.

The diagram below illustrates a logical workflow for the initial screening and characterization of a compound's antioxidant potential.



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Caption: A logical workflow for evaluating the antioxidant properties of a test compound.

Safety and Handling

This compound may be an irritant and may be harmful if ingested or inhaled. It is irritating to mucous membranes and the upper respiratory tract. Standard laboratory safety protocols should be followed, including the use of personal protective equipment such as safety goggles, chemical-resistant gloves, and protective clothing. Handle in a well-ventilated area. In case of contact with skin, wash immediately with plenty of water.

Disclaimer: This document is intended for informational purposes for qualified professionals and is not a substitute for a comprehensive Safety Data Sheet (SDS). Always refer to the latest SDS from the supplier before handling this chemical.

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